N-(4-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Description
This compound is a complex organic molecule that contains several functional groups, including an acetamidophenyl group, a pyrazolopyrimidinyl group, and an acetamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the acetamidophenyl group could be introduced through a reaction with an acetamide, while the pyrazolopyrimidinyl group could be formed through a series of reactions involving a pyrazole and a pyrimidine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The acetamidophenyl group would likely contribute to the compound’s polarity, while the pyrazolopyrimidinyl group could potentially form hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, it could have a relatively high melting point due to the presence of multiple polar groups, and it could be soluble in polar solvents .Scientific Research Applications
Medicinal Chemistry and Drug Development
This compound exhibits potential as a chiral building block for drug synthesis. Researchers have explored its use in creating enantiomerically pure compounds, which are crucial for drug production. Enantiomers interact differently with enzymes and receptors, leading to varying biological effects. By utilizing green approaches such as the yeast Saccharomyces cerevisiae as a biocatalyst and natural deep eutectic solvents (NADES) as alternative solvents, scientists have prepared chiral intermediates for drug development .
Boron Chemistry
The compound contains a boron atom, specifically in the form of 2-(3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Boron-containing compounds play essential roles in catalysis, materials science, and medicinal chemistry. Investigating its reactivity and applications in boron-based reactions could yield valuable insights .
Thrombopoietin Mimetics
A patent application describes an improved thrombopoietin mimetic derived from this compound. Thrombopoietin mimetics stimulate platelet production and are relevant in treating conditions like thrombocytopenia. The specific derivative mentioned in the patent shows promise as a potential therapeutic agent .
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-14-4-9-19(10-15(14)2)29-22-20(11-25-29)23(32)28(13-24-22)12-21(31)27-18-7-5-17(6-8-18)26-16(3)30/h4-11,13H,12H2,1-3H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRHCQUJUMFOSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide |
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